![molecular formula C10H9BrN4O B14317403 {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol CAS No. 112547-00-9](/img/structure/B14317403.png)
{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol is a chemical compound that features a bromophenyl group attached to a hydrazinylidene-imidazolylmethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol typically involves the reaction of 4-bromophenylhydrazine with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and functional groups allow for the modification of material properties.
Mechanism of Action
The mechanism of action of {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the imidazole moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- {2-[2-(4-Chlorophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
- {2-[2-(4-Fluorophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
- {2-[2-(4-Methylphenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
Comparison: Compared to its analogs, {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol exhibits unique reactivity due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can influence the compound’s chemical behavior and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
112547-00-9 |
|---|---|
Molecular Formula |
C10H9BrN4O |
Molecular Weight |
281.11 g/mol |
IUPAC Name |
[2-[(4-bromophenyl)diazenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H9BrN4O/c11-7-1-3-8(4-2-7)14-15-10-12-5-9(6-16)13-10/h1-5,16H,6H2,(H,12,13) |
InChI Key |
IPSLOIRTUZLXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC=C(N2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



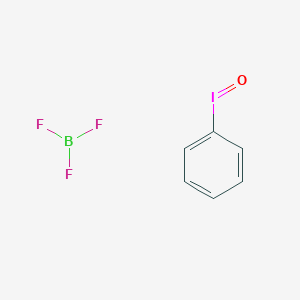
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)


![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)
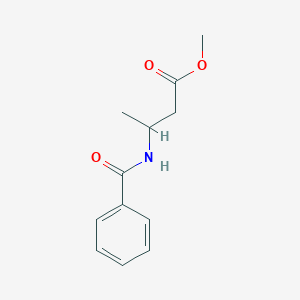
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
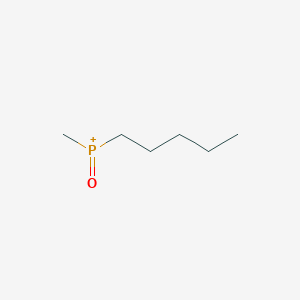
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)

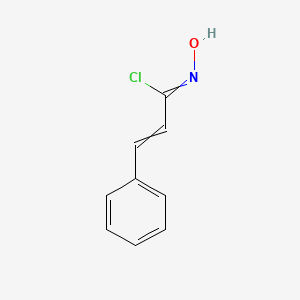
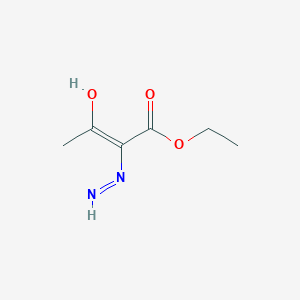
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)
